Ethyl 2-({[2-methyl-5-oxo-4-(3-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[2-methyl-5-oxo-4-(3-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines several functional groups, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[2-methyl-5-oxo-4-(3-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic synthesis. One common approach is to start with the preparation of the quinoline and benzothiophene intermediates, followed by their coupling through amide bond formation.
Quinoline Intermediate Synthesis: The quinoline intermediate can be synthesized via a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Benzothiophene Intermediate Synthesis: The benzothiophene intermediate can be prepared through a cyclization reaction of a suitable thiophene precursor.
Coupling Reaction: The final step involves the coupling of the quinoline and benzothiophene intermediates through an amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Povarov and cyclization reactions, as well as the development of more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[2-methyl-5-oxo-4-(3-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the pyridyl or benzothiophene rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-({[2-methyl-5-oxo-4-(3-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used to study the interactions with biological targets and to evaluate its pharmacokinetic and pharmacodynamic properties.
Materials Science: The compound’s structural features may allow it to be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving quinoline and benzothiophene derivatives.
Mechanism of Action
The mechanism of action of Ethyl 2-({[2-methyl-5-oxo-4-(3-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, thereby modulating signal transduction pathways.
Pathway Inhibition: Interfering with specific biological pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Ethyl 2-({[2-methyl-5-oxo-4-(3-pyridyl)-1,4,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents, share the quinoline core but differ in their additional functional groups and overall structure.
Benzothiophene Derivatives: Compounds like raloxifene, used in the treatment of osteoporosis, share the benzothiophene core but have different substituents that confer distinct biological activities.
Hybrid Compounds: Similar hybrid compounds that combine quinoline and benzothiophene moieties may exist, but the specific arrangement and functional groups in this compound make it unique.
Properties
Molecular Formula |
C27H29N3O4S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
ethyl 2-[(2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C27H29N3O4S/c1-3-34-27(33)23-17-9-4-5-12-20(17)35-26(23)30-25(32)21-15(2)29-18-10-6-11-19(31)24(18)22(21)16-8-7-13-28-14-16/h7-8,13-14,22,29H,3-6,9-12H2,1-2H3,(H,30,32) |
InChI Key |
MBYPUALPUALXDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(NC4=C(C3C5=CN=CC=C5)C(=O)CCC4)C |
Origin of Product |
United States |
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